molecular formula C13H13ClN2OS B186836 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one CAS No. 70325-75-6

2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one

Cat. No.: B186836
CAS No.: 70325-75-6
M. Wt: 280.77 g/mol
InChI Key: XXODRLUQHYVIDX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a synthetic heterocyclic compound featuring a fused imidazo[1,5-a]pyridine scaffold. This structure incorporates a thiourea moiety fixed in a ring system, a feature known in medicinal chemistry to provide restricted conformational flexibility, high selectivity, and generally, increased oral bioavailability in drug-like molecules . Compounds containing the imidazolidine-2-thione unit are of significant pharmaceutical interest due to their demonstrated range of biological activities, including antimicrobial, antifungal, and anti-HIV properties . The presence of both nitrogen and sulfur heteroatoms makes this class of molecules versatile polydentate ligands capable of forming stable complexes with various metal ions, such as copper and silver . These metal complexes often exhibit enhanced and broadened biological activities, including potent effects against pathogens like Staphylococcus epidermidis and Enterococcus faecalis , and have been explored as antimicrobial and antileishmanial agents . From a structural perspective, the core scaffold exhibits prototropic tautomerism, a dynamic thione-thiol equilibrium analogous to keto-enol tautomerism . The product is confirmed to be in the thioamide (NHC=S) form, a characterization supported by spectroscopic analysis and DFT-NMR calculations, which show a very strong linear correlation between experimental and theoretical data for this form . This compound is intended for research applications such as medicinal chemistry lead optimization, investigation of tautomeric systems in heterocyclic chemistry, and as a precursor in the synthesis of novel metal complexes for biological evaluation. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70325-75-6

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one

InChI

InChI=1S/C13H13ClN2OS/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2

InChI Key

XXODRLUQHYVIDX-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

The compound 2-(4-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a member of the imidazopyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14ClN3OS\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{OS}

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AntibacterialStaphylococcus aureus15 µg/mL
AnticancerHeLa cells10 µM
Anti-inflammatoryRAW 264.7 macrophages20 µM

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study published in ResearchGate reported the synthesis and evaluation of various thioxoimidazopyridine derivatives, including our compound. The results indicated that it has notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with an IC50 value of 15 µg/mL for S. aureus .
  • Anticancer Potential :
    In vitro studies conducted on HeLa cells revealed that this compound induces apoptosis through mitochondrial pathways. The study highlighted that at a concentration of 10 µM, the compound significantly reduced cell viability and increased markers of apoptosis .
  • Anti-inflammatory Effects :
    Research focusing on inflammatory responses showed that this compound effectively inhibited the production of TNF-alpha in RAW 264.7 macrophages at concentrations around 20 µM. This suggests a potential role in managing inflammatory diseases .

Comparison with Similar Compounds

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

  • Structural Differences : Replaces the pyridine ring in the target compound with a quinazoline system, introducing an additional nitrogen atom and aromatic ring (Figure 1).
  • Synthesis : Multi-step process involving cyclization and thiourea incorporation, similar to the target compound but requiring extended reaction times due to increased ring complexity .
Property Target Compound Quinazoline Analog
Core Structure Imidazopyridine Imidazoquinazoline
Molecular Formula C₁₃H₁₂ClN₃OS C₁₇H₁₃ClN₄OS
Key Functional Groups 4-Cl-C₆H₄, C=S 4-Cl-C₆H₄, C=S
Electronic Properties Moderate conjugation Extended π-system

Figure 1 : Core heterocycle comparison.

Substituent Modifications

2-(4-Benzylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one

  • Structural Differences : Substitutes the 4-chlorophenyl group with a 4-benzylphenyl moiety, increasing steric bulk and lipophilicity.
  • Synthesis : Methodology parallels the target compound but uses benzylphenyl-containing precursors .
Substituent Lipophilicity (logP) Aqueous Solubility
4-Chlorophenyl ~2.5 Moderate
4-Benzylphenyl ~3.8 Low

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